molecular formula C7H6Br2O3 B8459491 Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate

Cat. No.: B8459491
M. Wt: 297.93 g/mol
InChI Key: UDRDKZCLXJYHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate is a useful research compound. Its molecular formula is C7H6Br2O3 and its molecular weight is 297.93 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6Br2O3

Molecular Weight

297.93 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate

InChI

InChI=1S/C7H6Br2O3/c1-11-7(10)4-2-6(9)12-5(4)3-8/h2H,3H2,1H3

InChI Key

UDRDKZCLXJYHPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=C1)Br)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as described by Khatuya (Tetrahedron Letters (2001), 42(14), 2643-2644.). 2-Methyl-furan-3-carboxylic acid methyl ester (5.0 g, 35.7 mmol) was dissolved in N,N′-dimethylformamide (10 mL) and cooled to 0° C. N-bromosuccinimide (NBS) (15.88 g, 89.2 mmol) was added in portions. Approximately 6.5 grams of NBS were added over 45 minutes at which point it was determined by HPLC that complete formation of 5-bromo-2-methyl-furan-3-carboxylic acid methyl ester had occurred. The reaction was allowed to warm to room temperature and the remainder of the NBS was added over 1.5 hours. The reaction mixture was partitioned between diethyl ether and water. The aqueous layer was extracted with ether and the combined organic layers were dried over sodium sulfate, filtered, and evaporated under reduced pressure. The N,N′-dimethylformamide was removed under high vacuum and the material was absorbed onto silica gel and passed through a column of silica gel using 5% ethyl acetate in hexanes as the eluent. The title compound was obtained as a very pale greenish, waxy solid (4.86 g, 46%). 1H NMR (300.132 MHz, DMSO) δ 6.93 (s, 1H), 4.93 (s, 2H), 3.82 (s, 3H).
Quantity
5 g
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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15.88 g
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reactant
Reaction Step Two
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Quantity
6.5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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reactant
Reaction Step Five

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